(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromo-substituted phenyl ring and a methoxy-substituted phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylaniline and 4-methoxybenzaldehyde.
Formation of Enamine: The aniline derivative reacts with the aldehyde in the presence of a base to form an enamine intermediate.
Amidation: The enamine intermediate undergoes amidation with an appropriate acylating agent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the double bond or the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biological and medicinal research, this compound could be investigated for its potential pharmacological properties. The presence of the bromo and methoxy groups may impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for (Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-phenylprop-2-enamide: Similar structure but lacks the methoxy group.
(Z)-N-(4-chloro-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a chloro group instead of a bromo group.
Uniqueness
The presence of both bromo and methoxy groups in (Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide makes it unique, as these groups can significantly influence its reactivity and potential biological activity.
Properties
IUPAC Name |
(Z)-N-(4-bromo-2,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-12-10-15(19)11-13(2)18(12)20-17(21)9-6-14-4-7-16(22-3)8-5-14/h4-11H,1-3H3,(H,20,21)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDNYFBHYLHTR-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C=CC2=CC=C(C=C2)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)/C=C\C2=CC=C(C=C2)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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